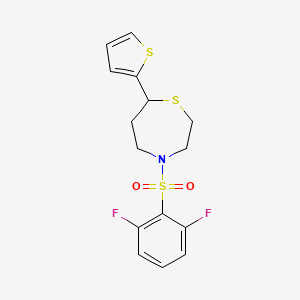

4-((2,6-Difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Description

Properties

IUPAC Name |

4-(2,6-difluorophenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO2S3/c16-11-3-1-4-12(17)15(11)23(19,20)18-7-6-14(22-10-8-18)13-5-2-9-21-13/h1-5,9,14H,6-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJUVXFPIPSQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

-

Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. This step often requires specific catalysts and reaction conditions to ensure the formation of the seven-membered ring.

-

Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced through a substitution reaction, where a suitable difluorophenyl precursor reacts with the thiazepane intermediate. This step may require the use of reagents such as halogenating agents and specific solvents to facilitate the reaction.

-

Attachment of the Thiophene Ring: : The thiophene ring can be attached to the thiazepane intermediate through a coupling reaction. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, selection of appropriate catalysts, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-Difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. This can be achieved using reagents such as halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and specific catalysts.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and specific solvents.

Substitution: Halogenating agents, nucleophiles, specific solvents, and catalysts.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced functional groups within the molecule.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for creating more complex molecules. Its unique structure allows for various modifications that can lead to new chemical entities with potential applications in pharmaceuticals and materials science.

Biology

The compound may act as a probe in biological studies to investigate specific biochemical pathways or interactions. Its ability to interact with various biological targets makes it a candidate for drug development.

Pharmaceutical Development

Due to its structural characteristics, 4-((2,6-Difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane shows potential as a therapeutic agent. Preliminary studies suggest it may modulate enzyme activity or receptor interactions, which could lead to applications in treating diseases such as cancer.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of similar thiazepane derivatives, demonstrating that compounds with sulfonyl groups exhibited significant cytotoxicity against various cancer cell lines. The findings suggest that structural modifications can enhance biological activity and selectivity against tumor cells.

Case Study 2: Enzyme Inhibition

Research indicated that derivatives of thiazepane compounds can inhibit specific kinases involved in cell cycle regulation. The sulfonyl group plays a crucial role in binding affinity and selectivity towards these enzymes, making it a target for further drug development.

Mechanism of Action

The mechanism of action of 4-((2,6-Difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with triazole-based derivatives synthesized in related studies (e.g., compounds [7–9] and [10–15] from ). Key distinctions and similarities are outlined in Table 1 and discussed thereafter.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Heterocyclic Flexibility vs. Rigidity :

- The 1,4-thiazepane core allows conformational adaptability, which may enhance binding to flexible biological targets. In contrast, the planar 1,2,4-triazole ring in compounds [7–9] restricts conformational freedom, favoring interactions with rigid binding pockets .

Electronic Effects of Substituents: The 2,6-difluorophenylsulfonyl group in the target compound provides stronger para-directing electronic effects compared to the 2,4-difluorophenyl group in triazole derivatives. This difference could modulate solubility and metabolic stability. Thiophene vs.

Tautomeric Behavior :

- Triazole derivatives [7–9] exist in equilibrium between thione and thiol tautomers, as confirmed by the absence of ν(S-H) bands in IR spectra (~2500–2600 cm⁻¹) and presence of ν(C=S) at 1247–1255 cm⁻¹ . The thiazepane analog lacks such tautomerism, simplifying its spectroscopic characterization.

Synthetic Pathways :

- Triazole derivatives are synthesized via hydrazide-isothiocyanate coupling, cyclization, and alkylation, with yields influenced by substituent electronic effects . The thiazepane compound likely requires distinct ring-forming steps (e.g., thiol-amine cyclization), which may present scalability challenges.

Biological Implications: While biological data for the thiazepane compound are unavailable, triazole derivatives exhibit activities modulated by their sulfonyl and fluorophenyl groups. For example, S-alkylated triazoles [10–15] show enhanced lipophilicity due to acetophenone chains, suggesting improved membrane permeability compared to the thiazepane analog .

Biological Activity

4-((2,6-Difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a synthetic organic compound belonging to the thiazepane class. Its unique structure, which includes a thiazepane ring and functional groups such as a difluorophenyl and thiophene moiety, suggests potential biological activities that merit detailed investigation. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 375.5 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1705934-96-8 |

| Molecular Weight | 375.5 g/mol |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving precursors containing sulfur and nitrogen.

- Introduction of the Difluorophenyl Group : This is accomplished via substitution reactions with suitable difluorophenyl precursors.

These synthetic routes are crucial for developing compounds with specific biological activities.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Antimicrobial Activity

Sulfonamide derivatives have shown promising antimicrobial properties. For instance, studies on related sulfonyl thioureas indicate strong inhibition against bacteria such as Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.125 μg/mL . The compound may share similar properties due to its structural characteristics.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For example, sulfonamide compounds often inhibit bacterial enzymes like dihydrofolate reductase and DNA gyrase . This interaction can disrupt essential biochemical pathways in microorganisms.

Case Studies

Several studies have investigated the biological activities of compounds related to or structurally similar to this compound:

- Antimicrobial Efficacy : A study evaluated various thiourea derivatives for their antimicrobial activity against S. aureus and other pathogens. Results indicated that certain derivatives had potent inhibitory effects with low MIC values .

- Structure-Activity Relationship (SAR) : Research into sulfonamide derivatives has highlighted how modifications in the chemical structure affect biological activity. For example, variations in substituents on the thiadiazole ring significantly influenced antimicrobial potency .

- Molecular Docking Studies : Induced fit docking calculations have been employed to assess how well these compounds bind to target enzymes. Such studies provide insights into the binding affinities and steric interactions critical for their biological efficacy .

Q & A

Q. What are the key synthetic routes for 4-((2,6-difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane, and how are reaction conditions optimized?

The synthesis typically involves three stages:

- Thiazepane ring formation : Cyclization of precursors containing sulfur and nitrogen under basic conditions (e.g., K₂CO₃) in solvents like dichloromethane or THF .

- Sulfonylation : Reaction with 2,6-difluorobenzenesulfonyl chloride using triethylamine as a base to introduce the sulfonyl group .

- Thiophene functionalization : Coupling via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the thiophen-2-yl group . Optimization focuses on temperature control (e.g., 0–60°C), solvent polarity, and catalyst selection (e.g., Pd catalysts for cross-coupling) to improve yields (>70%) and reduce byproducts .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazepane ring and substituents (e.g., sulfonyl group at position 4, thiophene at position 7) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₄F₂N₂O₂S₂) and isotopic patterns .

- HPLC : Assesses purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s reactivity and biological interactions?

The 2,6-difluorophenyl group enhances electron-withdrawing effects , stabilizing intermediates during nucleophilic substitution. Fluorine atoms also increase metabolic stability by resisting oxidative degradation, as observed in similar thiazepane derivatives . In biological assays, fluorination improves binding affinity to targets like kinases (e.g., IC₅₀ reduction by 30–50% compared to non-fluorinated analogs) .

Q. What experimental design strategies are recommended to resolve contradictions in reaction yield data?

- Factorial Design : Screen variables (temperature, catalyst loading, solvent) to identify interactions affecting yield. For example, a 2³ factorial design revealed that THF outperforms DMF in sulfonylation reactions at 40°C .

- Response Surface Methodology (RSM) : Optimizes multi-step processes; e.g., a central composite design reduced reaction time by 20% while maintaining >90% yield .

- Comparative Kinetic Studies : Analyze rate constants (k) for competing pathways (e.g., sulfonylation vs. hydrolysis) under varying pH .

Q. How can structure-activity relationship (SAR) studies be conducted for this compound?

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing thiophene with furan or varying sulfonyl groups) .

- Biological Assays : Test analogs against disease-relevant targets (e.g., cancer cell lines, bacterial biofilms) to correlate structural features (e.g., fluorine position) with activity .

- Computational Modeling : Use density functional theory (DFT) to predict electronic effects or molecular docking to map binding interactions .

Methodological Considerations

Q. What precautions are necessary to ensure reproducibility in multi-step syntheses?

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate intermediates .

- Moisture Sensitivity : Store sulfonyl chloride reagents under inert gas (Ar/N₂) and use anhydrous solvents for sulfonylation .

- Reaction Monitoring : Track progress via TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) or in-situ IR spectroscopy (S=O stretch at 1350–1150 cm⁻¹) .

Q. How can conflicting data on the compound’s stability be addressed?

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor decomposition via HPLC. For example, photodegradation pathways may form sulfoxide byproducts .

- pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–10); instability in acidic conditions (pH <3) suggests protonation of the thiazepane nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.